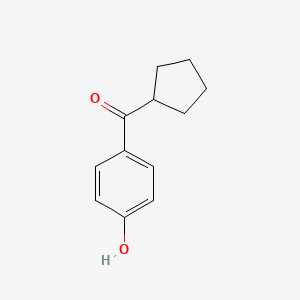

Methanone, cyclopentyl(4-hydroxyphenyl)-

Beschreibung

BenchChem offers high-quality Methanone, cyclopentyl(4-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, cyclopentyl(4-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

54758-33-7 |

|---|---|

Molekularformel |

C12H14O2 |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

cyclopentyl-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C12H14O2/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,13H,1-4H2 |

InChI-Schlüssel |

VGULCIARSYSASL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

-

Solvents : 1,2-Dichloroethane or toluene, which stabilize the acylium ion intermediate.

-

Temperature : 0–25°C to minimize side reactions (e.g., polyacylation).

-

Dissolve phenol (1.0 eq) and cyclopentyl acyl chloride (1.1 eq) in 1,2-dichloroethane.

-

Add AlCl₃ (1.5 eq) at 0–5°C under nitrogen.

-

Stir at 20–25°C for 3 hours.

-

Quench with ice-water, extract with ethyl acetate, and recrystallize.

Challenges and Solutions

-

Corrosive Catalysts : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl-AlCl₃) to improve safety.

-

Regioselectivity : The para position is favored due to electron-donating effects of the hydroxyl group, minimizing ortho byproducts.

Claisen-Schmidt Condensation with Cyclopentylmethyl Ketones

This method involves base-catalyzed condensation between 4-hydroxybenzaldehyde and cyclopentylmethyl ketones.

Reaction Optimization

-

Mix 4-hydroxybenzaldehyde (1.0 eq) and cyclopentylmethyl ketone (1.2 eq) in ethanol.

-

Add 10% NaOH (2.0 eq) and reflux for 5 hours.

-

Acidify with HCl, filter, and purify via column chromatography.

Side Reactions

-

Over-condensation : Controlled by stoichiometric excess of ketone.

-

Oxidation : Use nitrogen atmosphere to prevent quinone formation.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach.

Key Steps

-

Boronated Precursor : 4-Hydroxyphenylboronic acid.

-

Combine 4-hydroxyphenylboronic acid (1.0 eq), cyclopentyl bromide (1.1 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 eq) in dioxane.

-

Heat at 90°C for 12 hours.

-

Extract with DCM, dry, and concentrate.

Limitations

-

Cost : Palladium catalysts increase expense.

-

Purification : Silica gel chromatography required to remove residual boronates.

Reductive Alkylation of 4-Hydroxybenzophenone

Hydrogenation of preformed ketones with cyclopentyl groups offers an alternative route.

Hydrogenation Conditions

-

Dissolve 4-hydroxybenzophenone (1.0 eq) and cyclopentanol (1.5 eq) in methanol.

-

Add 10% Pd/C (0.1 eq) and stir under H₂ at 50°C for 6 hours.

-

Filter and concentrate to isolate product.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 78–86 | Low | High | High regioselectivity |

| Claisen-Schmidt | 65–75 | Moderate | Moderate | Mild conditions |

| Suzuki-Miyaura Coupling | 60–70 | High | Low | Modular substrate scope |

| Reductive Alkylation | 55–65 | Moderate | High | Avoids harsh acids |

Emerging Techniques and Green Chemistry

-

Microwave Assistance : Reduces reaction time by 50–70% for Friedel-Crafts and Claisen-Schmidt methods.

-

Biocatalysis : Lipase-mediated acylations in non-aqueous media show promise for enantioselective synthesis.

Industrial Considerations

Q & A

Basic Research Questions

What experimental strategies are recommended for synthesizing Methanone, cyclopentyl(4-hydroxyphenyl)- with high purity?

Answer:

Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. Key steps include:

- Cyclopentyl Group Introduction : React 4-hydroxyphenyl precursor with cyclopentylmagnesium bromide under anhydrous conditions (THF, 0–5°C), followed by quenching with NH₄Cl .

- Acylation : Use acetyl chloride or benzoyl chloride derivatives in the presence of AlCl₃ as a catalyst .

- Purification : Recrystallization from methanol (yield: 86%) and characterization via XRD to confirm crystallinity and hydrogen bonding patterns (e.g., O–H···N interactions) .

Critical Considerations : Optimize stoichiometry to avoid side products like chlorinated byproducts (common in halogenated aryl systems) .

How can researchers verify the structural integrity of Methanone, cyclopentyl(4-hydroxyphenyl)- post-synthesis?

Answer:

Use a multi-spectral approach:

- X-ray Diffraction (XRD) : Resolve bond angles (e.g., C–O–C at ~121.0°) and dihedral angles between aromatic rings to confirm spatial arrangement .

- NMR Spectroscopy :

- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .

Data Validation : Cross-reference with NIST thermochemical databases (e.g., ΔfH°solid values) to ensure consistency .

Advanced Research Questions

What computational methods are effective for predicting the biological activity of Methanone, cyclopentyl(4-hydroxyphenyl)-?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., estrogen receptors) based on the compound’s 4-hydroxyphenyl motif, a known pharmacophore .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- QSAR Models : Train models using descriptors like logP (predicted ~3.2) and molar refractivity to predict antimicrobial activity (e.g., Gram-positive IC₅₀) .

Limitations : Address discrepancies between in silico predictions and empirical bioassays by adjusting solvation parameters .

How can researchers resolve contradictions in thermochemical data for this compound?

Answer:

Contradictions may arise from differing experimental conditions (e.g., solvent polarity, temperature). Mitigation strategies:

- Re-evaluate Phase Change Data : Compare ΔvapH values (e.g., 72.0 kJ/mol) from NIST with in-house calorimetry under controlled humidity .

- Error Analysis : Apply Gaussian error propagation to ΔrG° (±8.4 kJ/mol) and ΔrH° (±8.8 kJ/mol) from gas-phase ion energetics studies .

- Reference Standards : Use certified impurities (e.g., Fenofibric Acid, CAS 42017-89-0) to calibrate instruments and validate reproducibility .

What reaction pathways are feasible for functionalizing Methanone, cyclopentyl(4-hydroxyphenyl)-?

Answer:

- Oxidation : Treat with SeO₂ in water to deprotect acetyl groups or oxidize cyclopentyl to ketone derivatives .

- Electrophilic Substitution : Introduce halogens (Br, Cl) at the 4-hydroxyphenyl ring using FeCl₃ catalysis .

- Reduction : Hydrogenate the carbonyl group with Pd/C (H₂, 50 psi) to yield secondary alcohols .

Mechanistic Insights : Monitor reaction progress via GC-MS (retention index: ~1694 on polydimethyl siloxane columns) .

Data Analysis & Validation

How should researchers handle spectral data discrepancies in UV/Vis studies?

Answer:

- Solvent Effects : Re-measure λmax in standardized solvents (e.g., 10% CCl₄ for 5000–1330 cm⁻¹) to minimize shifts from polarity .

- Baseline Correction : Use Kubelka-Munk transformation for diffuse reflectance spectra in solid-state studies .

Documentation : Archive raw spectra (e.g., JCAMP-DX files) for peer validation .

What strategies improve reproducibility in crystallography studies of this compound?

Answer:

- Crystal Growth : Use slow evaporation from methanol/acetone (1:1) to obtain monoclinic crystals (space group P1, Z=2) .

- Data Collection : Apply SAINT for integration and SADABS for absorption correction (Rint < 0.076) .

- Refinement : Use SHELXL-97 with anisotropic displacement parameters for non-H atoms (R1 < 0.05) .

Advanced Methodological Challenges

How can isotope labeling enhance mechanistic studies of this compound’s reactivity?

Answer:

- ¹³C Labeling : Synthesize ¹³C-enriched carbonyl groups to track acyl transfer pathways via 2D NMR (HSQC) .

- Deuterium Exchange : Replace phenolic –OH with D₂O to study protonation states in reaction intermediates .

Applications : Elucidate keto-enol tautomerism kinetics using stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.